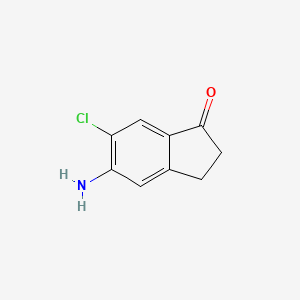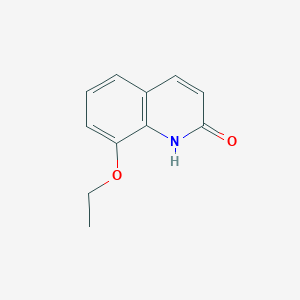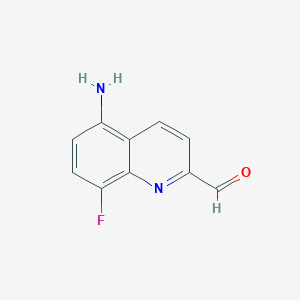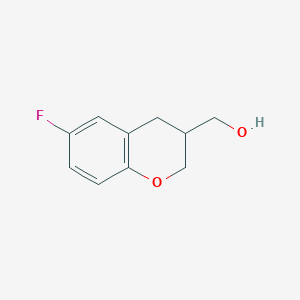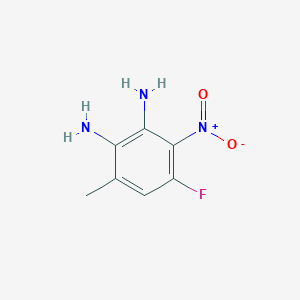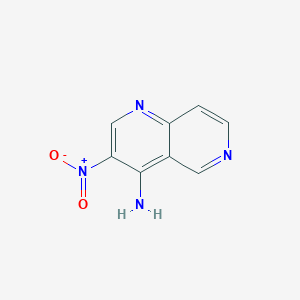
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Méthodes De Préparation
The synthesis of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studies have shown its potential as an antiproliferative agent against certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be mediated through the induction of oxidative stress and disruption of cellular homeostasis, leading to apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone include other quinoline derivatives such as:
5,6,7,8-Tetrahydroquinoline: Known for its use in the synthesis of various pharmaceuticals.
2-Methyl-5,6,7,8-tetrahydroquinoline: Studied for its biological properties and potential therapeutic applications.
8-Hydroxyquinoline: Widely used as an antimicrobial agent and in the development of metal chelators. What sets this compound apart is its unique ethanone group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
62230-68-6 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-4-3-5-11(9(2)14)12(10)13-7-8/h6-7,11H,3-5H2,1-2H3 |
Clé InChI |
YLDUUPUFFKQIDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(CCC2)C(=O)C)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


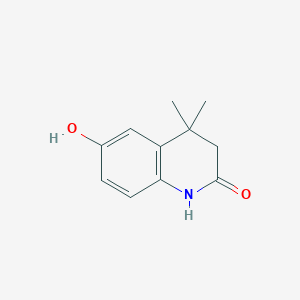
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
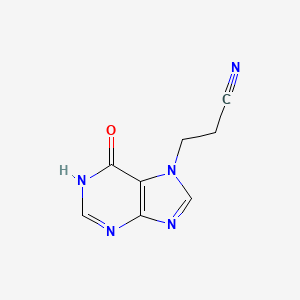
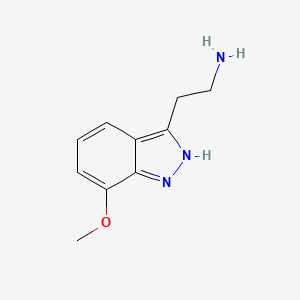
![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
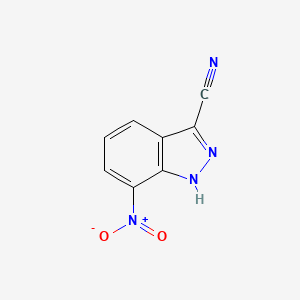
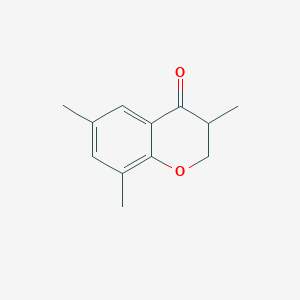
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)
